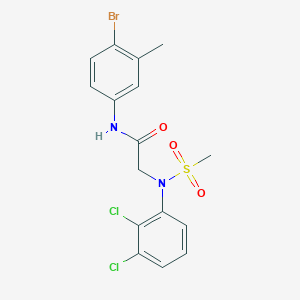
2-phenyl-3-(trifluoromethyl)quinoxaline
Descripción general
Descripción
2-phenyl-3-(trifluoromethyl)quinoxaline, also known as PTX, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. PTX belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
2-Phenyl-3-(trifluoromethyl)quinoxaline has been central to the synthesis of various substituted quinoxalines. Didenko et al. (2015) demonstrated the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, highlighting the versatility of this compound in creating a range of derivatives, including amino, bromo, chloro, and phenyl derivatives (Didenko et al., 2015).
Optical and Morphological Studies
Rajalakshmi and Palanisami (2020) focused on the optical properties of Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, revealing their potential in photonics and material science. The study detailed the solvatochromism and Aggregation Induced Emission (AIE) of these compounds, opening avenues for their use in advanced material applications (Rajalakshmi & Palanisami, 2020).
Photovoltaic Applications
In the realm of renewable energy, Putri et al. (2018) explored the use of trifluoromethylated quinoxaline-based polymers for photovoltaic applications. Their work showed significant enhancements in photovoltaic performances, highlighting the importance of 2-phenyl-3-(trifluoromethyl)quinoxaline in developing efficient solar cells (Putri et al., 2018).
Pesticidal Activities
Xinghai Liu and colleagues (2020) synthesized novel quinoxaline derivatives to evaluate their pesticidal activities. Their research indicates that these compounds exhibit broad-spectrum fungicidal and herbicidal activities, underscoring their potential in agricultural applications (Liu et al., 2020).
Electronic Transport Materials
Yin et al. (2016) designed quinoxaline-containing compounds as electronic transporting materials, crucial for the development of efficient blue phosphorescent organic light-emitting diodes (PhOLEDs). This study demonstrates the significance of 2-phenyl-3-(trifluoromethyl)quinoxaline derivatives in advancing OLED technology (Yin et al., 2016).
Bioimaging and Theranostics
Quinoxaline derivatives have also found applications in bioimaging and theranostics. O'donoghue et al. (2004) investigated a quinoxaline derivative that exhibits strong luminescence in organic solvents and when bound to DNA, suggesting its potential as a nucleic acid probe in bioimaging (O'donoghue et al., 2004).
Propiedades
IUPAC Name |
2-phenyl-3-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2/c16-15(17,18)14-13(10-6-2-1-3-7-10)19-11-8-4-5-9-12(11)20-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUYGLUNANSKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5132281.png)
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B5132288.png)


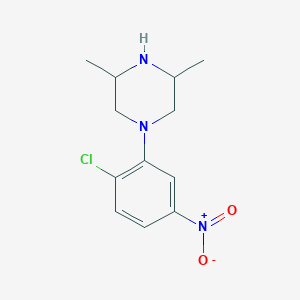
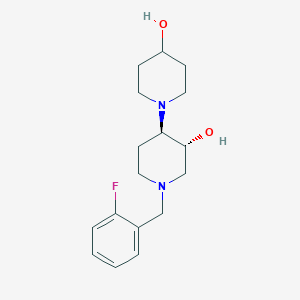
![2-acetyl-6-methyl-5-[5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5132315.png)
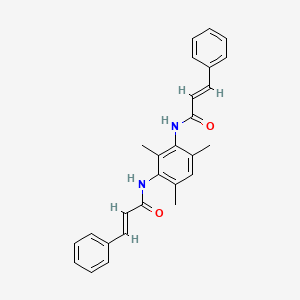
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5132324.png)
![4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5132331.png)
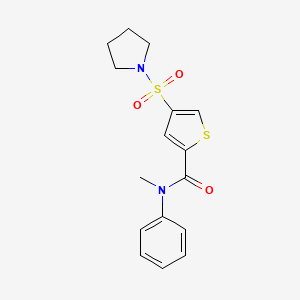
![5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5132347.png)
![6-bromo-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5132348.png)
